molecular formula C10H21NO2 B3368728 tert-butyl (2S)-2-amino-4-methylpentanoate CAS No. 21691-53-2

tert-butyl (2S)-2-amino-4-methylpentanoate

Cat. No.: B3368728
CAS No.: 21691-53-2
M. Wt: 187.28 g/mol
InChI Key: HBEJJYHFTZDAHZ-QMMMGPOBSA-N
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Description

“tert-butyl (2S)-2-amino-4-methylpentanoate” is a chemical compound. It belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom . The molecular formula of this compound is C10H22ClNO2 .


Synthesis Analysis

The synthesis of “this compound” could involve the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The carbon atoms in the chemical structure are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .


Chemical Reactions Analysis

The mechanism of solvolysis of tert-butyl chloride has been studied for the past 85 years . Questions about the mechanism still remain unsettled, especially whether or not there is nucleophilic assistance by solvents .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a solid . The average mass of this compound is 225.288 Da .

Mechanism of Action

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Safety and Hazards

This compound is considered hazardous . It is highly flammable and causes serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It may cause drowsiness or dizziness .

Future Directions

The rate of solvolysis of the tert-butyl halides is increased by both nucleophilic and electrophilic solvents . This could open up new avenues for research and development in the field of organic chemistry .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJJYHFTZDAHZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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